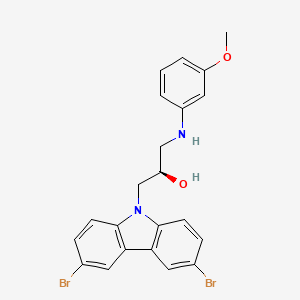

(R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-((3-methoxyphenyl)amino)propan-2-ol

説明

(R)-P7C3-Ome is a hydroxylated analog of the proneurogenic and neuroprotective compound P7C3-A20.

A methoxy derivative of parent compound P7C3, an aminopropyl carbazole that exhibits antidepressant and neuroprotective activities

P7C3-OMe, also known as (R)-P7C3-OMe, is an analogue of P7C3 and P3C3-A20. P7C3 Attenuates the Scopolamine-Induced Memory Impairments in C57BL/6J Mice.P7C3-A20 promotes neurogenesis and improves cognitive function after ischemic stroke.

作用機序

Target of Action

The primary target of ®-P7C3-Ome, also known as ®-1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3-methoxyphenylamino)propan-2-ol, is nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is the rate-limiting enzyme responsible for the transformation of nicotinamide into nicotinamide adenine dinucleotide (NAD) .

Mode of Action

The mechanism of action of the P7C3 series of compounds, including ®-P7C3-Ome, involves the activation of NAMPT . By activating NAMPT, the P7C3 compounds result in an increase in intracellular levels of NAD .

Result of Action

The activation of NAMPT by ®-P7C3-Ome and the resulting increase in NAD levels have neuroprotective and proneurogenic effects . These effects may be potentially useful for the treatment of neurodegenerative disorders such as Alzheimer’s disease .

生物活性

(R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-((3-methoxyphenyl)amino)propan-2-ol, also referred to as P7C3-OMe, is a complex organic compound with significant potential in the realm of neuroprotection and therapeutic applications. This article delves into its biological activity, particularly its neuroprotective effects, synthesis, and comparative analysis with related compounds.

The compound has a molecular formula of C22H20Br2N2O2 and a molecular weight of 504.21 g/mol. Its structure includes a carbazole backbone, known for its applications in organic electronics and pharmaceuticals, along with a propanolamine moiety that may enhance its biological activity.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to enhance neuronal survival and promote neurogenesis in various animal models. Notably, studies have demonstrated improvements in cognitive function and prevention of neuronal cell death.

Key Findings:

- Neuroprotection: The compound has been studied for its ability to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanism of Action: It is believed to act by modulating neurotrophic factors and reducing oxidative stress within neuronal cells .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| P7C3 | C22H20BrN2O | Neuroprotective | Lacks methoxy group |

| P7C3-S | C22H20BrN2O | Neuroprotective | Stereoisomer of P7C3 |

| P7C3-O | C22H20BrN2O | Potentially neuroprotective | Different substituents on carbazole |

The unique combination of bromination and methoxy substitution in this compound is hypothesized to enhance its biological activity compared to similar compounds.

Study 1: Cognitive Enhancement in Animal Models

In a study involving mice subjected to neurotoxic agents, administration of this compound resulted in significant improvements in memory retention tests. The treated group exhibited reduced markers of oxidative stress compared to controls .

Study 2: Mechanistic Insights

A detailed mechanistic study highlighted that this compound activates the Nrf2 pathway, leading to increased expression of antioxidant genes. This pathway is crucial for cellular defense against oxidative damage, which is prevalent in neurodegenerative conditions .

Synthesis

The synthesis of this compound typically involves multiple steps requiring precise control over reaction conditions to ensure high yield and purity. Key steps include:

- Formation of the carbazole backbone.

- Bromination at specific positions.

- Coupling with the methoxyphenyl amino group.

Each step is critical to maintaining the integrity of the compound's biological activity .

科学的研究の応用

Neuroprotective Properties

One of the significant applications of this compound is its neuroprotective potential. Research has indicated that derivatives of carbazole can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A notable study highlighted the efficacy of similar compounds in promoting neuronal survival and reducing apoptosis in neuronal cultures exposed to neurotoxic agents .

Anticancer Activity

The compound's brominated structure may enhance its biological activity against cancer cells. Brominated carbazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have shown that certain carbazole derivatives can inhibit the proliferation of breast cancer cells through modulation of signaling pathways .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of (R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-((3-methoxyphenyl)amino)propan-2-ol make it suitable for applications in OLED technology. The compound's ability to act as a hole transport material has been explored in the development of efficient OLEDs. Research indicates that incorporating carbazole derivatives into OLED structures can enhance device performance by improving charge transport properties .

Photovoltaic Cells

In addition to OLEDs, this compound may find applications in organic photovoltaic cells due to its favorable light absorption characteristics. The integration of carbazole-based materials into photovoltaic devices has been shown to improve energy conversion efficiencies, making them promising candidates for next-generation solar cells .

Case Studies

特性

IUPAC Name |

(2R)-1-(3,6-dibromocarbazol-9-yl)-3-(3-methoxyanilino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Br2N2O2/c1-28-18-4-2-3-16(11-18)25-12-17(27)13-26-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)26/h2-11,17,25,27H,12-13H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEICNUMXFWNCSJ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC[C@H](CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601145489 | |

| Record name | (αR)-3,6-Dibromo-α-[[(3-methoxyphenyl)amino]methyl]-9H-carbazole-9-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601145489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235481-41-0 | |

| Record name | (αR)-3,6-Dibromo-α-[[(3-methoxyphenyl)amino]methyl]-9H-carbazole-9-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235481-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-3,6-Dibromo-α-[[(3-methoxyphenyl)amino]methyl]-9H-carbazole-9-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601145489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。